![molecular formula C19H19ClN6O3 B2970566 3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919020-21-6](/img/structure/B2970566.png)

3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

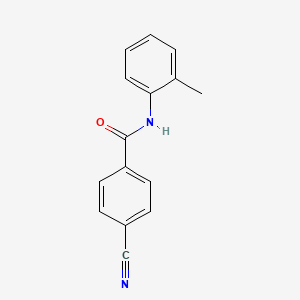

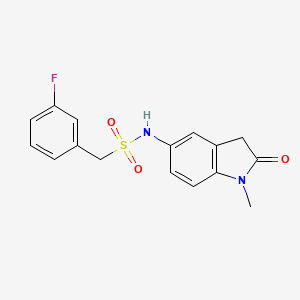

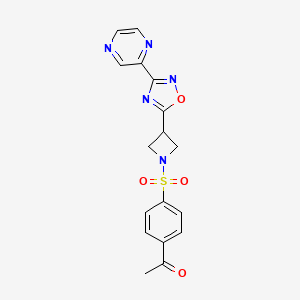

The compound “3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring and a 1,2,4-triazine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl groups could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure and the nature of its functional groups .Scientific Research Applications

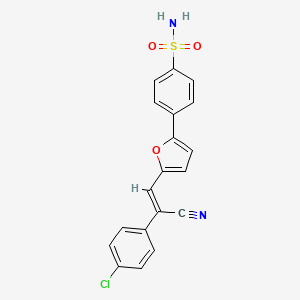

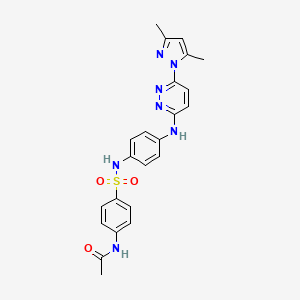

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents . They exhibit cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cells. The compounds’ ability to selectively target cancer cells while sparing normal cells makes them promising candidates for chemotherapy .

Antimicrobial Activity

These derivatives also show significant antimicrobial properties . They have been tested against a range of microorganisms and found to possess good to moderate activities. This makes them valuable in the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

1,2,4-Triazole derivatives act as enzyme inhibitors , targeting enzymes like aromatase, which is crucial for estrogen synthesis. By inhibiting this enzyme, these compounds can be used in the treatment of estrogen-dependent cancers such as breast cancer .

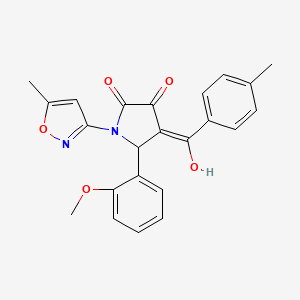

Nonlinear Optical Properties

The electronic and optical properties of 1,2,4-triazole derivatives make them suitable for applications in nonlinear optics . They can be used in optoelectronic device fabrications due to their high second and third harmonic generation values, which are significantly higher than standard materials like urea .

Analgesic and Anti-inflammatory Activities

These compounds have shown potential in treating pain and inflammation, making them useful in the development of analgesic and anti-inflammatory drugs . Their ability to modulate the body’s pain pathways can lead to new treatments for chronic pain conditions .

Antioxidant Properties

The antioxidant properties of 1,2,4-triazole derivatives make them candidates for protecting cells from oxidative stress . This is particularly useful in the prevention of diseases that are caused by free radicals, including some neurodegenerative disorders .

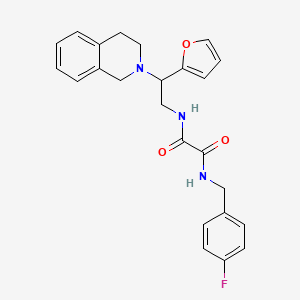

Antiviral Activity

Research has indicated that 1,2,4-triazole derivatives can be effective against certain viruses, suggesting their use in antiviral therapies . This is especially relevant in the context of emerging viral diseases and the need for new antiviral drugs .

Pharmacokinetics and Drug Development

Finally, the pharmacokinetic properties of these derivatives are favorable, which is essential for the development of new pharmaceuticals . Their ability to form hydrogen bonds with different targets can lead to improved drug efficacy and reduced toxicity .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O3/c1-10(11(2)27)26-18-21-16-15(17(28)24(4)19(29)23(16)3)25(18)9-14(22-26)12-5-7-13(20)8-6-12/h5-8,10H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECIVPJUBRCUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18525292 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)

![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)

![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)